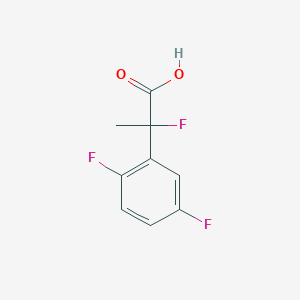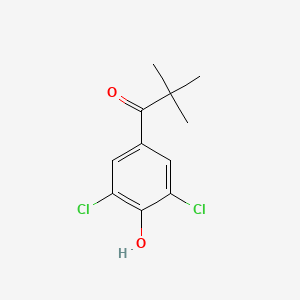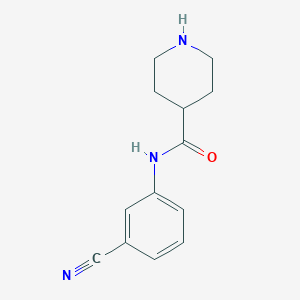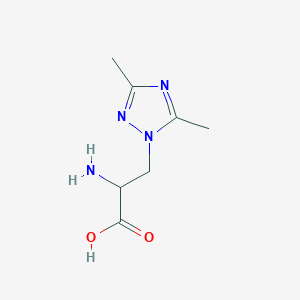
2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a triazole precursor. One common method involves the use of 2-amino-3-bromopropanoic acid, which undergoes nucleophilic substitution with 1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of amides or sulfonamides.
科学的研究の応用
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: It serves as a precursor for the development of plant growth regulators and pesticides.
Material Science: The compound is utilized in the synthesis of polymers and materials with specific properties, such as conductivity or biocompatibility.
作用機序
The mechanism of action of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. In agrochemistry, it may affect plant hormone pathways, altering growth and development.
類似化合物との比較
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl substitution on the triazole ring.
3-(1H-1,2,4-Triazol-1-yl)propanoic acid: Lacks the amino group.
2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid: Contains a different triazole isomer.
Uniqueness: The presence of the dimethyl substitution on the triazole ring in 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid enhances its lipophilicity and may improve its binding interactions with biological targets. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity.
特性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-4-9-5(2)11(10-4)3-6(8)7(12)13/h6H,3,8H2,1-2H3,(H,12,13) |
InChIキー |
QPGSCTKDOWKYPR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


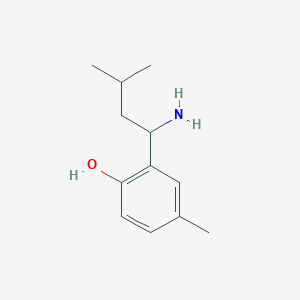
![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
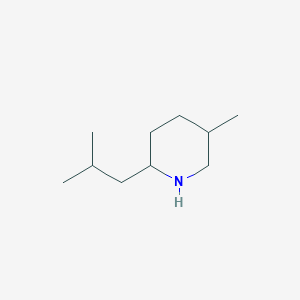

![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)
